N-[2-(quinolin-8-yloxy)ethyl]thiophene-2-carboxamide
Description
N-[2-(quinolin-8-yloxy)ethyl]thiophene-2-carboxamide is a synthetic compound with a molecular formula of C16H14N2O2S and a molecular weight of 298.36 g/mol This compound features a quinoline moiety linked to a thiophene ring via an ethyl chain and a carboxamide group
Properties
IUPAC Name |
N-(2-quinolin-8-yloxyethyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c19-16(14-7-3-11-21-14)18-9-10-20-13-6-1-4-12-5-2-8-17-15(12)13/h1-8,11H,9-10H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVOBKRQHYHZQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCNC(=O)C3=CC=CS3)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24795651 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
The synthesis of N-[2-(quinolin-8-yloxy)ethyl]thiophene-2-carboxamide typically involves the following steps:
Formation of the Quinoline Derivative: The quinoline moiety is synthesized through a series of reactions starting from aniline derivatives. Common methods include the Skraup synthesis, which involves the cyclization of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Attachment of the Ethyl Chain: The quinoline derivative is then reacted with an appropriate ethylating agent, such as ethyl bromide, under basic conditions to form the ethylated quinoline.
Formation of the Thiophene Carboxamide: The ethylated quinoline is then reacted with thiophene-2-carboxylic acid chloride in the presence of a base, such as triethylamine, to form the final product, this compound.
Chemical Reactions Analysis
N-[2-(quinolin-8-yloxy)ethyl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline or thiophene derivatives.
Scientific Research Applications
N-[2-(quinolin-8-yloxy)ethyl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-[2-(quinolin-8-yloxy)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety is known to interact with DNA and proteins, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The thiophene ring may also contribute to the compound’s biological activity by enhancing its binding affinity to target molecules .
Comparison with Similar Compounds
N-[2-(quinolin-8-yloxy)ethyl]thiophene-2-carboxamide can be compared with other similar compounds, such as:
N-[2-(quinolin-8-yloxy)ethyl]acetamide: This compound has a similar structure but with an acetamide group instead of a thiophene carboxamide group.
Ethyl 2-(quinolin-8-yloxy)acetate: This compound features an ethyl ester group instead of a carboxamide group, which may affect its reactivity and applications.
This compound stands out due to its unique combination of a quinoline moiety and a thiophene ring, which may confer distinct chemical and biological properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
